molecular formula C9H10N2O B8455266 4-(3-Pyridinyloxy)butyronitrile

4-(3-Pyridinyloxy)butyronitrile

Cat. No. B8455266
M. Wt: 162.19 g/mol
InChI Key: VLJUUPMEGDYFRI-UHFFFAOYSA-N
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Patent
US04599336

Procedure details

Sodium hydride (13.3 g., 0.32 mol, 57% oil dispersion) was washed with pentane to remove the oil and 26.1 g. (0.275 mol) of 3-hydroxypyridine in 300 ml. of anhydrous DMF was added with cooling in a cold water bath. The mixture was then stirred and heated at 60° for 1 hour. After cooling to 25°, 40.7 g. (0.275 mol) of 4-bromobutyronitrile in 40 ml. of anhydrous DMF was added dropwise over 1 hour with cooling to keep the reaction temperature below 30°. The reaction mixture was then stirred at 25° for 17 hours and the solvent was removed in vacuo. The residue was treated with 100 ml. of water and the product was extracted with CH2Cl2. After washing the extract with 1N NaOH and then with H2O, it was dried (MgSO4) and concentrated in vacuo to an oil which was distilled to yield 25.1 g., b.p. 133°-135°/0.4 mm, (56% yield), of 4-(3-pyridinyloxy)butyronitrile.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.275 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.275 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.CN(C=O)C.Br[CH2:16][CH2:17][CH2:18][C:19]#[N:20]>CCCCC>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([O:3][CH2:16][CH2:17][CH2:18][C:19]#[N:20])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
0.275 mol
Type
reactant
Smiles
OC=1C=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.275 mol
Type
reactant
Smiles
BrCCCC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the oil and 26.1 g
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a cold water bath
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 30°
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 25° for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with 100 ml
EXTRACTION
Type
EXTRACTION
Details
of water and the product was extracted with CH2Cl2
WASH
Type
WASH
Details
After washing the
EXTRACTION
Type
EXTRACTION
Details
extract with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with H2O, it was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to yield 25.1 g

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)OCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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